Methyl 3-chloro-4,5-dihydroxybenzoate
Description
Overview of Halogenated Phenolic Acid Derivatives
Halogenated phenolic acid derivatives are organic acids that contain a phenol (B47542) group, a carboxylic acid group, and one or more halogen atoms attached to the benzene (B151609) ring. The inclusion of halogens can significantly alter the electronic and steric properties of the molecule, which in turn influences its reactivity and biological activity. These compounds are of interest in various fields of chemical research.
Significance of Benzoate (B1203000) Esters in Chemical Sciences and Related Disciplines
Benzoate esters are widely utilized in the chemical sciences. They serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Their varied applications also extend to the fragrance and food industries. In academic research, they are often used as model systems to study reaction mechanisms and the effects of substituents on chemical properties.
Research Scope and Objectives Pertaining to Methyl 3-chloro-4,5-dihydroxybenzoate
Direct experimental data on this compound is not extensively available in current scientific literature. Therefore, the objective of this article is to provide a detailed theoretical and comparative analysis of this compound. This will be achieved by examining its structural features, proposing a likely synthetic route, and estimating its properties based on known data from closely related compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-4,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRZROKGZUCAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616591 | |
| Record name | Methyl 3-chloro-4,5-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132496-77-6 | |
| Record name | Methyl 3-chloro-4,5-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 3 Chloro 4,5 Dihydroxybenzoate
Advanced Synthetic Pathways for Halogenated Dihydroxybenzoates
The synthesis of halogenated dihydroxybenzoates like methyl 3-chloro-4,5-dihydroxybenzoate involves a series of carefully orchestrated reactions to install the desired substituents at specific positions on the aromatic ring.
Esterification Reactions in the Synthesis of this compound
The final step in the synthesis of this compound is often the esterification of its corresponding carboxylic acid, 3-chloro-4,5-dihydroxybenzoic acid. The most common and direct method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. prepchem.comcabidigitallibrary.orgekb.eg The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the methyl ester. cabidigitallibrary.org
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the desired methyl ester is formed. cabidigitallibrary.org This method is widely applicable to various substituted hydroxybenzoic acids. google.comgoogle.com
For instance, the synthesis of the related compound methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate) is achieved by refluxing gallic acid with methanol and a sulfuric acid catalyst. ekb.eg Similarly, methyl 3-chloro-4-hydroxybenzoate is prepared by refluxing 3-chloro-4-hydroxybenzoic acid in methanol with a sulfuric acid catalyst for 12 hours. prepchem.com These examples demonstrate the robustness of the Fischer esterification for preparing benzoate (B1203000) esters, even in the presence of sensitive hydroxyl and halogen functional groups.
Table 1: Representative Conditions for Esterification of Substituted Hydroxybenzoic Acids
| Starting Material | Alcohol | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-chloro-4-hydroxybenzoic acid | Methanol | Sulfuric acid | Reflux, 12 hours | Methyl 3-chloro-4-hydroxybenzoate | Not specified | prepchem.com |
| p-Hydroxybenzoic acid | Methanol | Sulfuric acid | Reflux, 1 hour | Methyl p-hydroxybenzoate | 86.1% | cabidigitallibrary.org |
| 3,4,5-Trihydroxybenzoic acid | Methanol | Sulfuric acid | Not specified | Methyl 3,4,5-trihydroxybenzoate | Not specified | ekb.eg |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid | 1-Hexadecanol | Ion-exchange resin | 130-140°C | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | High | google.com |
Regioselective Chlorination Strategies for Substituted Phenolic Rings
Achieving the regioselective introduction of a chlorine atom at the C-3 position of a 4,5-dihydroxybenzoate precursor is a critical challenge. The directing effects of the existing substituents on the aromatic ring govern the position of electrophilic substitution. The hydroxyl groups at C-4 and C-5 are strong activating, ortho, para-directing groups, while the carboxyl or ester group is a deactivating, meta-directing group.
In a 4,5-dihydroxybenzoic acid precursor, the positions ortho to the hydroxyl groups are C-3 and C-6. The C-3 position is also meta to the carboxyl group. This alignment of directing effects makes the C-3 and C-6 positions electronically favorable for electrophilic chlorination. To achieve selective monochlorination at the C-3 position, careful control of reaction conditions and the choice of chlorinating agent are essential to prevent over-chlorination or the formation of isomers.
In some synthetic strategies, chlorination is performed on a precursor where the hydroxyl groups are protected, for example, as acetyl or methoxy (B1213986) groups. This can modulate the reactivity of the ring and influence the regiochemical outcome. An alternative approach involves the chlorination of a precursor like 4-amino-2-hydroxy-benzoic acid, where exhaustive chlorination can lead to polychlorinated products. researchgate.net However, by first protecting the amino group as an acetylamino group, selective dichlorination can be achieved, followed by saponification to yield the desired product. researchgate.net This highlights the importance of protecting groups in directing the regioselectivity of halogenation on highly activated phenolic rings.
Hydroxylation and Demethylation Techniques in Precursor Synthesis
The 4,5-dihydroxy substitution pattern can be synthesized through various methods, including the direct hydroxylation of a benzoic acid precursor or the demethylation of a corresponding dimethoxy derivative.
Hydroxylation: Direct hydroxylation of benzoic acids can be challenging due to the high activation barrier for decarboxylation. d-nb.infonih.gov However, novel methods have been developed to overcome this. One such method involves a photoinduced, copper-catalyzed decarboxylative hydroxylation. d-nb.infonih.gov This process enables the synthesis of phenols from benzoic acids under mild conditions (e.g., 35°C) via a radical decarboxylation mechanism. nih.gov Another approach uses a non-heme iron complex to assist the ortho-hydroxylation of benzoic acids with hydrogen peroxide, yielding salicylic (B10762653) acid derivatives in good yields under mild conditions. rsc.orgnih.govrsc.org
Demethylation: A common and effective strategy to obtain the catechol (1,2-dihydroxybenzene) or pyrogallol (B1678534) (1,2,3-trihydroxybenzene) moiety is the demethylation of the corresponding methyl ethers (methoxy groups). The synthesis of this compound could proceed from a precursor like methyl 3-chloro-4,5-dimethoxybenzoate. ontosight.ai Cleavage of these aryl methyl ethers to yield the free hydroxyl groups is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or hydrobromic acid (HBr). Boron tribromide is particularly effective and often used at low temperatures for the clean conversion of methoxy groups to hydroxyl groups without affecting other functional groups like the ester.
Multi-step Synthetic Approaches involving Benzoid Derivatives
The complete synthesis of this compound from simple benzoid precursors requires a logical sequence of reactions that combines halogenation, hydroxylation (or its equivalent), and esterification. The order of these steps is crucial for a successful synthesis. youtube.com
A plausible multi-step pathway could begin with a commercially available substituted benzoic acid, such as 3-chloro-4-hydroxybenzoic acid. ontosight.ai
Illustrative Synthetic Pathway:
Nitration: Introduction of a nitro group onto the ring of a suitable precursor. For example, the nitration of 2,4-difluoro-3-chlorobenzoic acid proceeds with concentrated nitric acid to yield the 5-nitro derivative. semanticscholar.orgresearchgate.net
Esterification: The carboxylic acid is converted to its methyl ester, as described in section 2.1.1. This step is sometimes performed early to protect the carboxylic acid or modify the electronic properties of the ring for subsequent steps. semanticscholar.orgresearchgate.net
Reduction of Nitro Group: The nitro group is reduced to an amino group (-NH₂), typically through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin and HCl. youtube.comsemanticscholar.orgresearchgate.net
Diazotization and Hydrolysis: The resulting amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium group is an excellent leaving group and can be readily displaced by a hydroxyl group upon gentle heating in water, installing the final required hydroxyl group. youtube.comsemanticscholar.orgresearchgate.net
This sequence of nitration, reduction, and diazotization provides a reliable method for introducing a hydroxyl group onto an aromatic ring at a specific position that may not be accessible through direct hydroxylation methods. semanticscholar.orgresearchgate.net
Chemical Modifications and Derivatization Strategies for this compound
The presence of three distinct functional groups—two phenolic hydroxyls and a methyl ester—makes this compound a versatile scaffold for further chemical modifications. science.gov
Functionalization of Hydroxyl Groups and Ester Moiety
Functionalization of Hydroxyl Groups: The two adjacent hydroxyl groups (a catechol moiety) are the most reactive sites for many chemical transformations. They can undergo a variety of reactions, including:
Etherification: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates in the presence of a base (like K₂CO₃ or NaH) can selectively form mono- or di-ethers. This converts the hydroxyl groups into alkoxy groups, altering the molecule's polarity and hydrogen-bonding capabilities.
Acylation/Esterification: The hydroxyl groups can be converted to esters by reacting with acyl chlorides or acid anhydrides (e.g., acetyl chloride, acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine. This is a common method for protecting hydroxyl groups or synthesizing active ester derivatives.
Formation of Cyclic Derivatives: The adjacent diol system can react with ketones or aldehydes to form cyclic acetals (e.g., an acetonide using acetone) or with boronic acids to form cyclic boronate esters. These reactions are often used for protecting the diol moiety during subsequent synthetic steps.
Functionalization of the Ester Moiety: The methyl ester group can also be modified through several classic reactions:
Hydrolysis (Saponification): Treatment with a strong base (e.g., NaOH, KOH) followed by acidic workup will hydrolyze the methyl ester back to the corresponding carboxylic acid, 3-chloro-4,5-dihydroxybenzoic acid.
Transesterification: Reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group, producing a new ester.
Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This reaction is often facilitated by heating and can sometimes require conversion of the ester to a more reactive acyl chloride first. For example, reacting methyl 3,4,5-trihydroxybenzoate with hydrazine (B178648) monohydrate yields 3,4,5-trihydroxybenzohydrazide. ekb.eg This demonstrates a pathway to form hydrazide derivatives from the methyl ester.
Table 2: Potential Derivatization Reactions
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Hydroxyl (-OH) | Etherification | Alkyl Halide, Base | Ether (-OR) |
| Hydroxyl (-OH) | Acylation | Acyl Chloride/Anhydride | Ester (-OCOR) |
| Hydroxyl (-OH) | Acetal Formation | Ketone/Aldehyde, Acid | Cyclic Acetal |
| Ester (-COOCH₃) | Hydrolysis | Base (e.g., NaOH), then Acid | Carboxylic Acid (-COOH) |
| Ester (-COOCH₃) | Amidation | Amine (RNH₂) or Hydrazine | Amide (-CONHR) or Hydrazide |
| Ester (-COOCH₃) | Transesterification | Alcohol (R'OH), Catalyst | New Ester (-COOR') |
Exploration of Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is a complex and interesting substrate for substitution reactions. The reactivity and regioselectivity of these reactions are governed by the interplay of the electronic and steric effects of the four substituents already present on the benzene (B151609) ring: a methyl ester group (-COOCH₃), a chlorine atom (-Cl), and two hydroxyl groups (-OH). These reactions are broadly categorized into electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).
Analysis of Substituent Effects
To predict the outcome of substitution reactions, it is essential to analyze the directing and activating or deactivating nature of each substituent.
Hydroxyl (-OH) Groups: The two hydroxyl groups at positions C4 and C5 are powerful activating groups. Through resonance, their oxygen lone pairs donate significant electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They are ortho- and para-directing.
Chloro (-Cl) Group: The chlorine atom at C3 is a deactivating group due to its strong electron-withdrawing inductive effect. However, through resonance, its lone pairs can donate electron density, making it an ortho- and para-director. msu.edu
Methyl Ester (-COOCH₃) Group: The methyl ester group at C1 is a moderately deactivating group. Both its inductive and resonance effects withdraw electron density from the ring, making it less reactive towards electrophiles. It is a meta-director.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile. For this compound, the only available positions for substitution are C2 and C6.
The cumulative directing influence points strongly towards these two positions:
The -OH group at C5 directs ortho to C6 and para to C2.
The -Cl group at C3 directs ortho to C2 and para to C6.
The -OH group at C4 directs ortho to the already substituted C3 and C5 positions.
The -COOCH₃ group at C1 directs meta to the already substituted C3 and C5 positions.
Therefore, electrophilic attack is highly favored at the C2 and C6 positions, which are activated by both a hydroxyl group and a chloro group via resonance. The precise distribution of products would depend on the specific reaction conditions and the steric bulk of the electrophile.
Common electrophilic aromatic substitution reactions could be applied to this molecule, with the expected outcomes detailed below.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Potential Electrophile | Predicted Position of Substitution | Predicted Major Product(s) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | C2 and/or C6 | Methyl 3-chloro-4,5-dihydroxy-2-nitrobenzoate and/or Methyl 3-chloro-4,5-dihydroxy-6-nitrobenzoate |
| Halogenation | Br₂, FeBr₃ | Bromonium ion (Br⁺) | C2 and/or C6 | Methyl 2-bromo-3-chloro-4,5-dihydroxybenzoate and/or Methyl 6-bromo-3-chloro-4,5-dihydroxybenzoate |
| Sulfonation | Fuming H₂SO₄ | Sulfur trioxide (SO₃) | C2 and/or C6 | Methyl 3-chloro-4,5-dihydroxy-2-sulfobenzoate and/or Methyl 3-chloro-4,5-dihydroxy-6-sulfobenzoate |
It is important to note that Friedel-Crafts alkylation and acylation reactions are likely to be unsuccessful. The strongly activating hydroxyl groups would react with the Lewis acid catalyst (e.g., AlCl₃), and the deactivating nature of the methyl ester group further inhibits these types of reactions. msu.edu
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile. nih.gov This reaction is generally favored on electron-poor aromatic rings that possess a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. nih.gov
In the case of this compound, the aromatic ring is rendered electron-rich by the two powerful activating hydroxyl groups. These groups significantly disfavor a nucleophilic attack on the ring. Furthermore, the primary electron-withdrawing group (-COOCH₃) is positioned meta to the chlorine leaving group, providing no activation through resonance. Consequently, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard conditions.
Advanced Spectroscopic and Structural Elucidation of Methyl 3 Chloro 4,5 Dihydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
A ¹H NMR spectrum of Methyl 3-chloro-4,5-dihydroxybenzoate would be expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the methyl ester protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and carboxyl groups and the electron-donating effects of the hydroxyl groups. Their splitting patterns (e.g., singlets, doublets) would reveal the coupling between adjacent protons, helping to confirm their relative positions on the benzene (B151609) ring. The two hydroxyl protons would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration. The methyl group of the ester would typically appear as a sharp singlet further upfield.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. For this compound, eight distinct signals would be anticipated: one for the methyl carbon of the ester, one for the carbonyl carbon, and six for the aromatic carbons. The chemical shifts of the aromatic carbons would be diagnostic of their substitution pattern. For instance, carbons bonded to oxygen atoms (C4 and C5) would be shifted significantly downfield, as would the carbon attached to the chlorine atom (C3).
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the arrangement of protons on the aromatic ring. magritek.comoxinst.com
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached. columbia.edumagritek.com This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is an essential tool for determining the precise molecular weight and elemental composition of a compound. nih.govnih.govmdpi.combioanalysis-zone.com For this compound (C₈H₇ClO₄), HRMS would confirm the molecular formula by providing a highly accurate mass measurement.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide further structural information. nih.govnih.govnih.govmdpi.com By analyzing the fragmentation pattern of the molecular ion of this compound, characteristic losses, such as the loss of the methyl group, the methoxycarbonyl group, or a chlorine atom, could be identified. These fragmentation pathways would provide valuable confirmation of the compound's structure.
Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)) in Mass Spectrometric Analysis
The choice of ionization technique is critical in mass spectrometry.
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it tends to produce intact molecular ions with minimal fragmentation. nih.govnih.govphfscience.nz
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is effective for a wide range of polarities and can be used to analyze thermally stable compounds. wikipedia.orgnih.govcreative-proteomics.comnih.govpnnl.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. While specific experimental IR data for this compound is not widely published, its characteristic absorption bands can be inferred with high confidence by analyzing structurally related compounds such as methyl gallate (methyl 3,4,5-trihydroxybenzoate) and other substituted benzoic acids.
The IR spectrum of this compound is expected to be dominated by the vibrations of its hydroxyl (-OH), carbonyl (C=O), and aromatic ring functional groups. The presence of a chlorine atom (C-Cl) also introduces a characteristic vibration.
Key Expected IR Absorption Bands:
O-H Stretching: A broad and intense absorption band is anticipated in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the phenolic hydroxyl groups. In some related benzoic acid derivatives, this band is observed between 3600 and 3400 cm⁻¹. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands in the 3100-3000 cm⁻¹ region. The methyl ester group will also exhibit C-H stretching vibrations around 2994 cm⁻¹, a value seen in methyl gallate. researchgate.net
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the methyl ester is predicted to be in the range of 1725-1680 cm⁻¹. In similar benzoic acid compounds, this C=O stretching vibration is a prominent feature. wikipedia.org For instance, in methyl gallate, a related compound, this peak is observed around 1688 cm⁻¹. researchgate.net
C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to several bands of variable intensity in the 1625-1430 cm⁻¹ region. mdpi.com
C-O Stretching: The stretching vibrations for the C-O bonds of the ester and the phenolic hydroxyl groups are expected in the 1300-1200 cm⁻¹ range for the ester and around 1200-1000 cm⁻¹ for the phenols.
C-Cl Stretching: The carbon-chlorine stretching vibration is anticipated to produce a band in the 850-550 cm⁻¹ region, although its intensity can be variable.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference Compound(s) |
|---|---|---|---|---|
| -OH (Phenolic) | Stretching (H-bonded) | 3600 - 3200 | Strong, Broad | Substituted Benzoic Acids mdpi.comwikipedia.org |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak to Medium | Substituted Benzoic Acids mdpi.com |
| C-H (Methyl) | Stretching | ~2994 | Medium | Methyl Gallate researchgate.net |
| C=O (Ester) | Stretching | 1725 - 1680 | Strong, Sharp | Methyl Gallate, Substituted Benzoic Acids researchgate.netwikipedia.org |
| C=C (Aromatic) | Ring Stretching | 1625 - 1430 | Variable | Substituted Benzoic Acids mdpi.com |
| C-O (Ester/Phenol) | Stretching | 1300 - 1000 | Medium to Strong | General IR Correlation Charts |
| C-Cl | Stretching | 850 - 550 | Medium to Strong | Chlorinated Phenoxyacetic Acids nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Complex Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions of the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the hydroxyl and carbonyl groups.
Based on data from closely related compounds such as 3,4-dihydroxybenzoic acid and 3,5-dihydroxybenzoic acid, which show absorption maxima between 294 nm and 308 nm, this compound is expected to exhibit a strong absorption band in a similar region. sielc.comsielc.com Methyl gallate, another close analog, displays absorption peaks at 214 nm and 271 nm. nih.gov The presence of the chloro and hydroxyl substituents on the benzene ring will influence the exact position and intensity of these absorption bands.
Charge-Transfer Complex Analysis:
The electron-rich dihydroxybenzoate structure makes it a potential electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. ekb.eg Such complexes are characterized by the appearance of a new, often broad, absorption band at a longer wavelength (in the visible region) than the absorptions of the individual donor or acceptor molecules. nih.gov The formation of these complexes can be studied spectrophotometrically.
| Electronic Transition | Expected λmax (nm) | Associated Functional Groups | Reference Compound(s) |
|---|---|---|---|
| π → π | ~270 - 310 | Aromatic Ring, Carbonyl Group | Methyl Gallate nih.gov, 3,4-dihydroxybenzoic Acid sielc.com, 3,5-dihydroxybenzoic Acid sielc.com |
| π → π | ~210 - 220 | Aromatic Ring | Methyl Gallate nih.gov, 3,4-dihydroxybenzoic Acid sielc.com |
| n → π | Longer wavelength, lower intensity (often obscured by π → π) | Carbonyl, Hydroxyl Groups | General Spectroscopic Principles |
| Charge-Transfer (CT) Band | > 400 (visible region) | Formation of a complex with an electron acceptor | Dihydroxybenzoquinone derivatives ekb.eg |
Resonance Raman Spectroscopy for Vibrational Fingerprinting and Active Site Probing
Resonance Raman (RR) spectroscopy is a powerful vibrational technique that can provide detailed structural information about a specific part of a molecule, known as the chromophore, which absorbs light at the wavelength of the irradiating laser. This technique offers significantly enhanced Raman signals for vibrations coupled to an electronic transition, allowing for selective probing of the molecule's active site.
For this compound, the chromophore is the substituted benzene ring. By tuning the excitation laser to the wavelength of a π → π* electronic transition (as determined by UV-Vis spectroscopy), the vibrational modes of the aromatic ring and its substituents will be selectively enhanced. This provides a detailed "vibrational fingerprint" that is highly sensitive to the local chemical environment.
Studies on other phenolic compounds have demonstrated the utility of Raman spectroscopy in differentiating between various substitution patterns. wallonie.beuliege.be Key Raman bands for hydroxybenzoic acids are typically observed in the 1600-1700 cm⁻¹ region (C=C stretching) and the 1300-1400 cm⁻¹ region. wallonie.beuliege.be The introduction of a chlorine atom, as seen in chlorinated phenoxyacetic acids, will influence the vibrational frequencies of the ring and introduce a C-Cl vibrational mode, which can also be enhanced under resonance conditions. nih.gov
In the context of active site probing, if this compound were to bind to a protein or metal ion, RR spectroscopy could be used to investigate the specific interactions at the binding site. Changes in the vibrational frequencies of the phenolic -OH groups or the carboxylate group upon binding would provide direct evidence of their involvement in the interaction.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Comments | Reference Compound(s) |
|---|---|---|---|
| Aromatic C=C Stretching | 1600 - 1700 | Strongly enhanced, characteristic of the benzene ring. | Phenolic Compounds wallonie.beuliege.be |
| Ring Breathing/Deformation | ~800 - 1000 | Sensitive to substitution patterns. | Phenolic Compounds wallonie.beuliege.be |
| C-O-H Bending | 1300 - 1400 | Provides information on hydroxyl group interactions. | Phenolic Compounds wallonie.beuliege.be |
| C-Cl Stretching | ~600 - 800 | Indicates the presence and environment of the chlorine substituent. | Chlorinated Phenoxyacetic Acids nih.gov |
Computational Chemistry and Theoretical Investigations of Methyl 3 Chloro 4,5 Dihydroxybenzoate
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of methyl 3-chloro-4,5-dihydroxybenzoate. These methods model the molecule's behavior by solving the Schrödinger equation, providing detailed information about its geometry and electronic distribution.
Density Functional Theory (DFT) Studies of Optimized Geometries and Energetics
Density Functional Theory (DFT) has become a primary tool for investigating the structural and energetic properties of phenolic compounds due to its balance of computational cost and accuracy. While direct DFT studies on this compound are not extensively available in the public domain, research on similar polycyclic aromatic hydrocarbons and halogenated catechols provides a strong basis for understanding its behavior. nih.govnih.govphyschemres.orgresearchgate.netbohrium.comresearchgate.netmdpi.commdpi.com
Energetic properties, such as the total energy, heat of formation, and frontier molecular orbital energies (HOMO and LUMO), are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For halogenated catechols, it has been noted that halogenation can influence these electronic properties. nih.govnih.gov
Table 1: Representative DFT-Calculated Properties for Aromatic Compounds
| Property | Typical Value Range for Substituted Benzenes | Significance |
| Total Energy (Hartree) | Varies with basis set and functional | A lower energy indicates a more stable structure. |
| HOMO Energy (eV) | -5 to -7 | Relates to the ability to donate electrons. |
| LUMO Energy (eV) | -1 to -3 | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 3 to 5 | Indicates chemical reactivity and stability. |
| Note: These are generalized values for substituted benzene (B151609) derivatives and are intended to be illustrative. Specific values for this compound would require dedicated calculations. |
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for electronic structure calculations. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate results for certain properties.
For a molecule like this compound, ab initio calculations can be particularly useful for refining the understanding of electron correlation effects, which are important for accurately describing the interactions between electrons. These high-level calculations can provide benchmark data for geometries and energies, against which DFT results can be compared. For instance, studies on similar aromatic systems often use ab initio methods to validate the choice of DFT functional.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of intermolecular and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. rsc.org
For this compound, NBO analysis would reveal the extent of π-conjugation across the benzene ring and the ester group. It would also quantify the hyperconjugative interactions, which involve the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. These interactions are crucial for understanding the stability of different conformations and the influence of substituents on the electronic structure. For example, NBO analysis can elucidate the interactions between the lone pairs of the oxygen and chlorine atoms and the π* orbitals of the aromatic ring. rsc.org
Prediction of Molecular Stability and Reactivity
Theoretical methods are also invaluable for predicting the stability of different molecular conformations and the propensity for the molecule to undergo chemical reactions.
Conformation Analysis and Intramolecular Hydrogen Bonding Effects
The presence of rotatable bonds in the methyl ester and hydroxyl groups of this compound means that it can exist in different spatial arrangements or conformations. Conformation analysis aims to identify the most stable conformers and the energy barriers between them.
Bond Dissociation Energies and Radical Species Formation
Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. ucsb.edu For this compound, the O-H bonds of the two hydroxyl groups are of particular interest. The BDE of these bonds is a critical indicator of the molecule's antioxidant potential, as the ability to donate a hydrogen atom to a free radical is a primary mechanism of antioxidant action.
Theoretical calculations can provide reliable estimates of BDEs. The BDE for an O-H bond can be calculated as the enthalpy difference between the parent molecule and the resulting phenoxyl radical and a hydrogen atom. The stability of the formed radical species is a key factor determining the BDE. In the case of this compound, the resulting radical can be stabilized by resonance delocalization over the aromatic ring and by the presence of the other substituents. The electron-donating or withdrawing nature of the chloro and ester groups will influence the stability of this radical and thus the O-H BDE.
Influence of Chlorine and Hydroxyl Substituents on Electronic Properties
The hydroxyl (-OH) groups are strong electron-donating groups through resonance (+R) due to the lone pairs on the oxygen atoms. They also exhibit an electron-withdrawing inductive effect (-I) due to the electronegativity of oxygen, but the resonance effect is dominant. This strong electron-donating character increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl groups, making the ring more susceptible to electrophilic attack.
Table 1: Predicted Electronic Properties of Substituted Benzoates
| Property | Influence of Chlorine | Influence of Hydroxyl Groups | Predicted Net Effect on this compound |
| HOMO-LUMO Gap | Tends to lower the gap | Tends to decrease the gap | A relatively small HOMO-LUMO gap, suggesting higher reactivity. |
| Electron Density on Ring | Decreases (Inductive > Resonance) | Increases (Resonance > Inductive) | Overall increased electron density, but with localized variations. |
| Dipole Moment | Increases molecular polarity | Increases molecular polarity | A significant molecular dipole moment. |
| Acidity of Phenolic Protons | Increases acidity | Decreases acidity (relative to phenol) | The acidity will be a balance of these opposing effects. |
This table is based on general principles of substituent effects in computational chemistry and is intended to be illustrative.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out reaction pathways and characterizing the associated transition states. umn.edunih.govyoutube.com For this compound, several reaction types are of interest, particularly those involving the catechol-like dihydroxyl functionality.
Catechols are known to undergo oxidation to form highly reactive ortho-quinones. nih.govnih.gov This process is a key step in various biological and chemical transformations. Computational studies on catechol oxidation have shown that the reaction can proceed through different pathways, including stepwise or concerted mechanisms, depending on the specific oxidant and reaction conditions. The presence of the chlorine atom and the methyl ester group on the aromatic ring of this compound would be expected to modulate the thermodynamics and kinetics of this oxidation process.
Transition state theory is employed in computational chemistry to calculate the activation energy (the energy barrier that must be overcome for a reaction to occur) by locating the transition state structure on the potential energy surface. umn.edu For the oxidation of this compound, computational models would seek to identify the geometry and energy of the transition state leading to the corresponding ortho-quinone. This information is crucial for predicting the reaction rate.
Furthermore, reactions involving the hydroxyl groups, such as etherification or esterification, can also be modeled. These calculations would involve mapping the nucleophilic attack of a reagent on the hydroxyl group and identifying the transition state for the substitution reaction. While specific computational studies on the reaction pathways of this compound are not prevalent, research on the reaction mechanisms of other substituted catechols and phenolic compounds provides a framework for understanding its likely reactivity. nih.govnih.govresearchgate.net
Table 2: Hypothetical Reaction Pathway Parameters for the Oxidation of a Substituted Catechol
| Parameter | Description | Predicted Influence of Substituents |
| Activation Energy (Ea) | The energy barrier for the oxidation to the o-quinone. | The electron-donating hydroxyl groups would likely lower the activation energy, while the electron-withdrawing chlorine and ester groups might increase it. |
| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate. | The geometry would reflect the partial formation of the carbonyl bonds of the quinone and the breaking of the O-H bonds. |
| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | The stability of the resulting quinone, influenced by the substituents, would determine the overall enthalpy change. |
This table presents a hypothetical scenario for illustrative purposes, as specific data for the target molecule is not available.
Structure-Property Relationship Derivations from Computational Data
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies utilize computational data to establish mathematical relationships between the chemical structure of a molecule and its biological activity or physical properties. iomcworld.comresearchgate.netjprdi.vn These models are invaluable in drug discovery and materials science for predicting the properties of new compounds without the need for extensive experimental synthesis and testing.
For this compound, computational data can be used to derive descriptors that are then correlated with various properties. These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation, solvation energy).
For instance, the antioxidant potential of phenolic compounds is often correlated with properties like the bond dissociation enthalpy (BDE) of the phenolic O-H bond, the ionization potential (IP), and the electron affinity (EA). Computational methods can accurately calculate these parameters. A lower BDE indicates an easier donation of a hydrogen atom, which is a key mechanism of antioxidant activity.
Similarly, the ability of the molecule to interact with biological targets, such as enzymes or receptors, can be predicted by analyzing its molecular electrostatic potential (MEP) and its ability to form hydrogen bonds. QSAR models built on these computed descriptors can predict activities such as enzyme inhibition or receptor binding affinity. Studies on other benzoic acid derivatives have successfully used such approaches to predict their biological activities. nih.govnih.gov
Table 3: Examples of Computational Descriptors and Their Potential Property Correlations for this compound
| Computational Descriptor | Predicted Correlated Property | Rationale |
| Phenolic O-H Bond Dissociation Enthalpy | Antioxidant Activity | A lower BDE facilitates hydrogen atom transfer to scavenge free radicals. |
| Molecular Electrostatic Potential (MEP) | Receptor Binding Interaction | The MEP map reveals regions of positive and negative potential that guide interactions with biological macromolecules. |
| LogP (Octanol-Water Partition Coefficient) | Bioavailability | LogP is a measure of lipophilicity, which influences a molecule's ability to cross biological membranes. |
| HOMO and LUMO Energies | Electronic Reactivity / UV-Vis Absorption | The energy of the frontier molecular orbitals relates to the molecule's ability to donate or accept electrons and its electronic transitions. |
This table illustrates the principles of structure-property relationships and is not based on specific experimental data for the title compound.
Reaction Mechanisms and Chemical Reactivity of Methyl 3 Chloro 4,5 Dihydroxybenzoate
Mechanistic Pathways of Chemical Transformations
The chemical transformations of Methyl 3-chloro-4,5-dihydroxybenzoate are diverse, involving reactions at the aromatic ring, the halogen substituent, and the hydroxyl and ester moieties.
Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring. youtube.comyoutube.com The substituents on the ring determine its reactivity and the position of the incoming electrophile. libretexts.org In this compound, the two hydroxyl groups are powerful activating groups, donating electron density to the ring through a strong resonance effect, making the ring significantly more nucleophilic and reactive than benzene. openstax.orgmsu.edu This activation helps to stabilize the carbocation intermediate formed during the substitution. libretexts.org Conversely, the chlorine atom and the methyl carboxylate group are deactivating. The chlorine atom withdraws electron density through its inductive effect, which is stronger than its electron-donating resonance effect. stackexchange.comquora.com The methyl ester group is a moderate deactivator, withdrawing electrons from the ring by both inductive and resonance effects.
All three types of substituents—hydroxyl, halogen, and ester—have directing effects. The hydroxyl groups and the chlorine atom are ortho, para-directors, while the methyl ester group is a meta-director. libretexts.orgmsu.edu Given the positions of the existing substituents on this compound, the directing effects are as follows:
The hydroxyl group at C4 directs to C2 and C6.
The hydroxyl group at C5 directs to C2 and C6.
The chlorine atom at C3 directs to C2 and C6 (para position is blocked).
The methyl ester group at C1 directs to C3 and C5 (positions are occupied).
Therefore, incoming electrophiles will be strongly directed to the C2 and C6 positions, which are ortho to both hydroxyl groups and meta to the chloro and ester groups. The powerful activating effect of the two hydroxyl groups likely overcomes the deactivating effects of the chlorine and ester groups, making the molecule highly reactive towards electrophiles like those in halogenation and nitration reactions. msu.edu
Aryl halides, such as the chlorinated benzene ring in this molecule, are generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by electron-withdrawing groups positioned ortho and/or para to the leaving group (the halogen). msu.edu These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com
In this compound, the methyl ester group is electron-withdrawing. However, the two hydroxyl groups are strongly electron-donating by resonance, which would destabilize the negative charge of the SNAr intermediate. Therefore, direct nucleophilic substitution of the chlorine atom is expected to be difficult under typical SNAr conditions.
Dihydroxyl Moiety: The 4,5-dihydroxy (catechol-like) moiety is susceptible to oxidation. Phenols, and especially catechols, can be oxidized to form quinones. researchgate.net For instance, the oxidation of chlorophenols by enzymes like laccases and peroxidases can lead to the formation of para-quinones with the release of the chlorine atom. researchgate.net Similarly, the dihydroxyl group of this compound could be oxidized to form a quinone derivative. The oxidation of a similar compound, 3,4-dihydroxybenzoic acid, with hydrogen peroxide has been shown to proceed through a non-radical mechanism involving the adsorption of the reactants on a catalyst surface. nih.gov Rieske dioxygenases are enzymes that can catalyze the cis-dihydroxylation of aromatic compounds, a process that involves the activation of molecular oxygen at an iron center. nih.gov
Ester Group: The methyl ester group can undergo reduction. Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. youtube.com The ester group is generally resistant to oxidation. However, oxidative cleavage of esters can be catalyzed by enzymes like cytochrome P450, which hydroxylate the carbon alpha to the ester oxygen, leading to an unstable intermediate that decomposes. nih.gov
The following table summarizes potential oxidation and reduction reactions:
| Functional Group | Reaction Type | Potential Reagents/Conditions | Potential Product(s) |
|---|---|---|---|
| Dihydroxyl (Catechol) | Oxidation | Oxidizing agents (e.g., NaIO₄), Laccases, Peroxidases | Ortho-quinone derivative |
| Ester | Reduction | Strong reducing agents (e.g., LiAlH₄) | Primary alcohol ( hydroxymethyl group) |
| Ester | Oxidative Cleavage | Cytochrome P450 enzymes | Carboxylic acid and formaldehyde |
Hydrolytic Stability and Ester Cleavage Mechanisms
Esters can be cleaved back into a carboxylic acid and an alcohol through hydrolysis, a reaction catalyzed by either acid or base. libretexts.org The stability of the ester group in this compound is subject to these hydrolytic pathways.
Acid-Catalyzed Hydrolysis: This is a reversible process that follows a nucleophilic acyl substitution mechanism. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. libretexts.org The reaction proceeds through a tetrahedral intermediate, and the equilibrium can be shifted towards the products (carboxylic acid and alcohol) by using a large excess of water. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the strong base (e.g., hydroxide (B78521) ion) to form a carboxylate salt. chemistrysteps.comlibretexts.org This salt is no longer electrophilic and cannot be attacked by the alcohol leaving group (alkoxide). The mechanism also involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. libretexts.org
The table below outlines the key differences between the two primary ester hydrolysis mechanisms.
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Nucleophile | Water (weak) | Hydroxide ion (strong) |
| Reversibility | Reversible | Irreversible |
| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack on carbonyl carbon |
| Final Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
Ingold classified ester hydrolysis into eight possible mechanisms based on whether the reaction is acid or base-catalyzed, unimolecular or bimolecular, and involves acyl-oxygen or alkyl-oxygen bond cleavage. chemistnotes.com For a typical methyl ester like this one, the bimolecular acyl-oxygen cleavage pathways (AAC2 for acid and BAC2 for base) are the most common. chemistnotes.com
Influence of Halogen and Hydroxyl Substituents on Aromatic Reactivity and Selectivity
Reactivity: The reactivity of a substituted benzene ring is determined by the net electron-donating or electron-withdrawing nature of its substituents. lumenlearning.com
Hydroxyl Groups (-OH): These are strong activating groups. Their electron-donating resonance effect (+R) is significantly stronger than their electron-withdrawing inductive effect (-I), leading to a net increase in electron density in the ring. openstax.orglibretexts.org A hydroxyl group can make a benzene ring about 1000 times more reactive than benzene itself. openstax.org
Chlorine Atom (-Cl): This is a deactivating group. Its strong electron-withdrawing inductive effect (-I) outweighs its weaker electron-donating resonance effect (+R). libretexts.orgstackexchange.com This leads to a net decrease in electron density, making the ring less reactive than benzene. stackexchange.com
Methyl Ester Group (-COOCH₃): This is a deactivating group due to its electron-withdrawing inductive and resonance effects (-I, -R).
The powerful activating nature of the two hydroxyl groups is expected to dominate, making the ring highly susceptible to electrophilic attack despite the presence of two deactivating groups.
Selectivity (Directing Effects): The position of electrophilic attack is determined by the directing influence of the substituents.
-OH and -Cl: Both are ortho, para-directors because their resonance effects donate electron density specifically to these positions, stabilizing the corresponding carbocation intermediates. libretexts.orgmsu.edu
-COOCH₃: This is a meta-director because it withdraws electron density from the ortho and para positions, making the meta positions relatively less deactivated. msu.edu
In this compound, the directing effects reinforce each other, strongly favoring substitution at the C2 and C6 positions. These positions are ortho to both strongly activating hydroxyl groups and are not sterically hindered by adjacent groups.
The table below summarizes the electronic effects of the substituents.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -OH (at C4, C5) | Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |
| -Cl (at C3) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -COOCH₃ (at C1) | Withdrawing | Withdrawing (-R) | Deactivating | Meta |
Formation Pathways of Related Chlorinated Phenolic Compounds
Chlorinated phenolic compounds can be formed through both industrial processes and targeted chemical synthesis. A major environmental source of these compounds is the pulp and paper industry, where chlorine-based bleaching agents react with residual lignin (B12514952) in the wood pulp. researchgate.net
Lignin, a complex aromatic polymer, can be depolymerized through various methods, including oxidation and hydrolysis, to yield simpler phenolic compounds. nih.govresearchgate.net During chlorine bleaching, reactions between chlorine dioxide and lignin model compounds can produce chlorinated aromatics, a process often mediated by hypochlorous acid formed as an intermediate. tandfonline.com This suggests that compounds structurally related to this compound could potentially be formed as byproducts of lignin degradation in the presence of chlorine.
Environmental Fate, Transformation, and Degradation Pathways
Microbial Biodegradation Mechanisms of Chlorinated Benzoate (B1203000) Derivatives
Microorganisms have evolved diverse metabolic strategies to utilize a wide range of organic compounds as sources of carbon and energy. arizona.edu The biodegradation of chlorinated benzoates is a key process in their environmental removal and can occur under both aerobic and anaerobic conditions. arizona.edu
Aerobic Degradation Pathways (e.g., Ortho and Meta Cleavage)
Under aerobic conditions, the initial step in the bacterial degradation of many aromatic compounds, including chlorinated benzoates, involves the enzymatic introduction of hydroxyl groups onto the aromatic ring. csic.es This is typically catalyzed by dioxygenase enzymes. Following hydroxylation, the resulting dihydroxybenzoate or chlorocatechol intermediate undergoes ring cleavage, which can proceed via two main pathways: the ortho (or intradiol) cleavage pathway or the meta (or extradiol) cleavage pathway. nih.govnih.gov
In the ortho-cleavage pathway , the aromatic ring of the catechol-like intermediate is cleaved between the two hydroxyl groups. For some chlorinated benzoates, this pathway is a common route for mineralization. researchgate.netcore.ac.uk For instance, the degradation of 3-chlorobenzoic acid can proceed through the formation of 3-chlorocatechol (B1204754) or 4-chlorocatechol, which are then subject to ortho-cleavage. researchgate.netresearchgate.net
The meta-cleavage pathway , conversely, involves the cleavage of the bond adjacent to one of the hydroxyl groups. nih.gov While generally considered less common for chlorinated aromatics due to the potential for producing reactive and toxic acylchlorides that can inactivate the cleavage enzymes, some bacterial strains have been shown to utilize this pathway for the degradation of compounds like chlorobenzene (B131634). core.ac.uknih.gov For example, Pseudomonas putida GJ31 can degrade both toluene (B28343) and chlorobenzene via a meta-cleavage pathway, indicating the presence of a catechol 2,3-dioxygenase that is resistant to inactivation by the resulting acylchloride. core.ac.uknih.gov The degradation of 2,3-dihydroxybenzoate in Pseudomonas reinekei MT1 also proceeds through a meta-cleavage mechanism. nih.gov
The specific pathway utilized depends on the bacterial strain and the substitution pattern of the chlorinated benzoate. researchgate.net Some bacteria may even express both pathways simultaneously when grown on high concentrations of benzoate. nih.gov
Anaerobic Biotransformations and Dehalogenation Processes
In the absence of oxygen, the microbial degradation of chlorinated benzoates follows a different course. A key initial step under anaerobic conditions is reductive dehalogenation, where a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. arizona.eduasm.org This process is often a form of "dehalorespiration," where certain anaerobic bacteria can use chlorinated compounds as terminal electron acceptors for energy conservation and growth. oup.comoup.comnih.gov
For example, the bacterium Desulfomonile tiedjei is capable of the reductive dechlorination of 3-chlorobenzoate (B1228886) to benzoate, coupling this reaction to ATP production. arizona.edunih.govresearchgate.net Once the chlorine substituent is removed, the resulting benzoate molecule can be further mineralized to methane (B114726) and carbon dioxide by other members of the anaerobic microbial community. arizona.eduasm.org
The ability of microbial consortia in anaerobic environments, such as sediments and sewage, to dechlorinate various chlorinated benzoates has been well-documented. asm.orgresearchgate.netnih.gov The acclimation of these microbial communities to a specific halobenzoate can lead to its rapid degradation upon subsequent exposure. asm.org However, the degradation of some highly chlorinated benzoates, such as 2,4-dichlorobenzoate (B1228512) and 2,3,6-trichlorobenzoate, may not occur readily in all anaerobic environments. nih.gov
Identification of Microbial Metabolites and Associated Enzyme Systems (e.g., Dioxygenases)
The elucidation of biodegradation pathways relies heavily on the identification of intermediate metabolites and the characterization of the enzymes involved. For chlorinated benzoates, a variety of metabolites have been identified, providing direct evidence for specific degradation routes.
During the aerobic degradation of m-chlorobenzoate by sewage microorganisms, metabolites such as 5-chlorosalicylate and 4-chlorocatechol have been detected. nih.gov The degradation of 3-chlorobenzoic acid can yield intermediates like 3-chlorocatechol and 4-chlorocatechol . researchgate.net In the case of 2,3-dihydroxybenzoate degradation by Pseudomonas reinekei MT1, the initial product is 2-hydroxy-3-carboxymuconate , which is then decarboxylated to 2-hydroxymuconic semialdehyde . nih.gov The degradation of 3-hydroxybenzoate by Bacillus species proceeds through the formation of 2,5-dihydroxybenzoate (gentisate) , which is then cleaved to maleylpyruvate . asm.orgnih.gov
The key enzymes initiating the aerobic degradation of these compounds are often dioxygenases . arizona.edu These are typically multi-component enzyme systems that incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. normalesup.org For example, benzoate-1,2-dioxygenase can catalyze the initial attack on 3-chlorobenzoic acid. researchgate.netresearchgate.net Other relevant dioxygenases include 3-chlorobenzoate-3,4-dioxygenase and 2-halobenzoate-1,2-dioxygenase . researchgate.net The substrate specificity of these dioxygenases plays a crucial role in determining which chlorinated benzoates can be degraded by a particular organism. nih.gov
Under anaerobic conditions, the key enzymes are reductive dehalogenases . These enzymes catalyze the removal of chlorine atoms and often contain a corrinoid and iron-sulfur clusters as cofactors. oup.comoup.com
Chemical Degradation in Environmental Matrices
In addition to microbial processes, chemical degradation can also contribute to the transformation of chlorinated benzoates in the environment. These abiotic processes are particularly relevant in engineered water and wastewater treatment systems.
Ozonation and Advanced Oxidation Processes (AOPs)
Ozonation and advanced oxidation processes (AOPs) are powerful chemical treatment methods used to remove a wide range of organic contaminants from water and wastewater. wikipedia.orgmembranechemicals.com AOPs generate highly reactive species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize and mineralize persistent organic pollutants. wikipedia.orgmembranechemicals.comdenora.com
Ozone (O₃) itself can react with aromatic compounds, often leading to the cleavage of the aromatic ring. tandfonline.com The combination of ozone with hydrogen peroxide (H₂O₂) and/or ultraviolet (UV) light enhances the production of hydroxyl radicals, significantly increasing the oxidative power of the treatment process. wikipedia.orgdenora.com These processes have been shown to be effective in degrading various aromatic compounds. denora.comtandfonline.com
However, the presence of chloride ions in the water can impact the efficiency of AOPs and lead to the formation of chlorinated byproducts. hilarispublisher.com While AOPs are effective for the degradation of toxic and non-biodegradable materials like aromatics, the specific intermediates and final products can be influenced by the reaction conditions. membranechemicals.com For instance, pre-ozonation has been shown to be effective in reducing the formation of certain chlorinated disinfection byproducts during subsequent chlorination in drinking water treatment plants. nih.gov Conversely, ozonation of some organic precursors can in some cases increase the formation potential of other disinfection byproducts like trichloromethane and dichloroacetonitrile. researchgate.net
Table 1: Examples of Microbial Degradation Pathways for Benzoate Derivatives
| Initial Substrate | Degradation Condition | Key Intermediate(s) | Ring Cleavage Pathway | Microbial Example |
|---|---|---|---|---|
| 3-Chlorobenzoic Acid | Aerobic | 3-Chlorocatechol, 4-Chlorocatechol | Ortho | Pseudomonas sp. researchgate.netresearchgate.net |
| Chlorobenzene | Aerobic | 3-Chlorocatechol | Meta | Pseudomonas putida GJ31 core.ac.uknih.gov |
| 2,3-Dihydroxybenzoate | Aerobic | 2-Hydroxy-3-carboxymuconate | Meta | Pseudomonas reinekei MT1 nih.gov |
| 3-Hydroxybenzoate | Aerobic | 2,5-Dihydroxybenzoate (Gentisate) | Ortho (Gentisate Pathway) | Bacillus sp. asm.orgnih.gov |
| 3-Chlorobenzoate | Anaerobic | Benzoate | Reductive Dehalogenation | Desulfomonile tiedjei arizona.edunih.govresearchgate.net |
Photolytic Degradation Mechanisms
Photolytic degradation, or photodegradation, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum. For some chlorinated aromatic compounds, direct photolysis can be a relevant environmental degradation pathway.
The presence of chloride on an aromatic ring can influence its photolytic behavior. In some cases, photolysis in the presence of chloride ions can lead to the formation of chlorinated transformation products. researchgate.net The efficiency of photodegradation can be influenced by various environmental factors, including the presence of sensitizing agents and the composition of the aqueous matrix.
Photocatalytic degradation, which utilizes a semiconductor catalyst (like titanium dioxide) and a light source, is a form of advanced oxidation process that can effectively degrade chlorinated organic chemicals. nih.gov The process generates highly reactive radicals that can lead to the mineralization of the target compound. nih.gov
Table 2: Chemical Degradation Processes for Aromatic Compounds
| Degradation Process | Description | Key Reactive Species | Application |
|---|---|---|---|
| Ozonation | Treatment with ozone gas (O₃). tandfonline.com | Ozone, Hydroxyl Radicals | Water and wastewater treatment. tandfonline.com |
| Advanced Oxidation Processes (AOPs) | Processes that generate highly reactive radicals, primarily •OH. wikipedia.orgmembranechemicals.com | Hydroxyl Radical (•OH) | Treatment of recalcitrant organic pollutants. wikipedia.orgmembranechemicals.com |
| Photolysis | Degradation by light energy. researchgate.net | Photons (UV light) | Natural attenuation, water treatment. researchgate.net |
| Photocatalysis | Photodegradation enhanced by a catalyst. nih.gov | Hydroxyl Radical (•OH), Superoxide Radical (•O₂⁻) | Water and wastewater treatment. nih.gov |
Environmental Monitoring and Source Identification Methodologies for Phenolic Compounds
The detection and quantification of phenolic compounds, including halogenated derivatives like Methyl 3-chloro-4,5-dihydroxybenzoate, in environmental matrices are critical for assessing contamination levels and identifying pollution sources. A variety of analytical techniques are employed for this purpose, often involving a combination of extraction, separation, and detection methods.
Sample Preparation and Extraction:
The initial step in monitoring phenolic compounds in environmental samples, such as water and soil, is the extraction and preconcentration of the analytes. Traditional methods like liquid-liquid extraction (LLE) and Soxhlet extraction have been widely used. researchgate.net However, these methods are often time-consuming and require large volumes of hazardous organic solvents. researchgate.net Modern techniques such as solid-phase extraction (SPE) and solid-phase microextraction (SPME) have gained prominence due to their efficiency, reduced solvent consumption, and ability to handle a wide range of sample matrices. researchgate.net For solid samples, microwave-assisted extraction (MAE) has proven to be an effective technique for isolating phenolic compounds. researchgate.net
Chromatographic and Spectrometric Analysis:
Following extraction, the analytes are typically separated and identified using chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods. gnest.org Due to the polar nature of many phenolic compounds, a derivatization step is often necessary before GC analysis to improve volatility and chromatographic performance. gnest.org
Detection is commonly achieved using mass spectrometry (MS) or flame ionization detection (FID). The coupling of chromatography with mass spectrometry (e.g., GC-MS or LC-MS) provides high selectivity and sensitivity, allowing for the identification and quantification of trace levels of phenolic compounds in complex environmental samples. researchgate.netnih.gov Advanced techniques like SPME-GC/MS have been successfully applied to analyze halogenated phenols in wastewater, achieving low detection limits. researchgate.net
Source Identification:
Identifying the sources of phenolic compound pollution is essential for effective environmental management. This can be achieved by analyzing the spatial distribution of contaminants in various environmental compartments. For instance, the presence of specific halogenated phenols in wastewater effluents can indicate industrial discharge as a primary source. researchgate.net Monitoring programs that analyze raw and treated wastewater can help pinpoint the origins of these compounds and assess the effectiveness of treatment processes in their removal. researchgate.net Furthermore, the analysis of specific marker compounds or ratios of different phenolic compounds can sometimes be used to trace pollution back to its source.
Advanced Monitoring Techniques:
Passive sampling techniques are emerging as a valuable tool for time-integrated monitoring of pollutants in aquatic environments. normandata.eu These samplers provide a measure of the bioavailable fraction of contaminants over an extended period, offering a more comprehensive picture of pollution levels compared to traditional grab sampling. normandata.eu The development and validation of these methods are ongoing to facilitate their broader application in routine environmental monitoring. normandata.eu
Kinetic Studies of Degradation Processes
Kinetic studies are fundamental to understanding the rates at which chemical compounds degrade in the environment. These studies provide crucial data for modeling the environmental fate of substances like this compound and for designing effective treatment technologies. The degradation of phenolic compounds can occur through various processes, with ozonation being a prominent example of an advanced oxidation process.
Ozonation Kinetics:
Ozonation is a chemical water treatment technique that utilizes the strong oxidizing power of ozone to break down a wide range of organic pollutants. nih.gov The reaction kinetics between ozone and phenolic compounds are influenced by several factors, including pH, temperature, and the chemical structure of the phenol (B47542). nih.govnih.gov
The table below presents kinetic data for the ozonation of compounds structurally related to this compound. This data, while not specific to the target compound, provides valuable insight into the expected reactivity of similar phenolic structures with ozone.
| Compound | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| p-Hydroxybenzoic Acid | 3 | 20 | 1.8 x 10⁴ | nih.gov |
| p-Hydroxybenzoic Acid | 7 | 20 | 1.2 x 10⁵ | nih.gov |
| p-Hydroxybenzoic Acid | 10 | 20 | 2.99 x 10⁶ | nih.gov |
| 2,4-Dihydroxybenzoic Acid | 7 | 20 | >10⁵ (estimated) | nih.gov |
| Ferulic Acid | 7 | 20 | >10⁵ (estimated) | nih.gov |
Interactive Data Table: Ozonation Kinetic Data for Related Phenolic Acids
Microbial Degradation Kinetics:
Microorganisms play a crucial role in the breakdown of organic pollutants in soil and water. nih.gov The degradation of halogenated aromatic compounds, such as this compound, often involves enzymatic dehalogenation as a key initial step. nih.gov The kinetics of microbial degradation can be complex and are influenced by factors such as the microbial population present, nutrient availability, temperature, and the concentration of the pollutant. capes.gov.br
Analytical Method Development and Validation for Methyl 3 Chloro 4,5 Dihydroxybenzoate
Sample Preparation and Extraction Techniques for Complex Matrices
Analysis of Methyl 3-chloro-4,5-dihydroxybenzoate in complex matrices, such as environmental, biological, or food samples, requires an efficient sample preparation step to remove interfering substances and concentrate the analyte. The choice of extraction technique is critical for achieving accurate and reliable results.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a conventional method based on the differential partitioning of an analyte between two immiscible liquid phases. mdpi.commdpi.com For a polar compound like this compound, LLE would typically involve extracting the analyte from an acidified aqueous sample into a polar organic solvent like ethyl acetate (B1210297) or a mixture of solvents. However, LLE can be time-consuming and often requires large volumes of organic solvents. nih.gov
Solid-phase extraction (SPE) offers a more efficient and selective alternative. sigmaaldrich.com For extracting polar phenolic compounds from aqueous samples, reversed-phase SPE cartridges (e.g., C18) are commonly employed. The process involves conditioning the cartridge, loading the sample (often acidified to ensure the analyte is in a neutral form), washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net SPE reduces solvent consumption, can be automated, and often provides cleaner extracts compared to LLE. sigmaaldrich.com
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid mobile phase |
| Typical Solvents/Sorbents | Ethyl acetate, Dichloromethane, Diethyl ether | C18, Polymeric (e.g., Oasis HLB) |
| Solvent Consumption | High | Low |
| Selectivity | Low to moderate | High (sorbent chemistry can be tailored) |
| Automation Potential | Limited | High |
| Common Issues | Emulsion formation, incomplete phase separation | Sorbent overloading, breakthrough of analyte |
Advanced Extraction Methods (e.g., Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE))
Modern extraction techniques offer significant advantages in terms of efficiency, extraction time, and reduced environmental impact. bohrium.com
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample matrix generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer of the analyte into the solvent. nih.gov UAE is known for its high extraction rates, use of lower temperatures (which is beneficial for thermally sensitive compounds), and shorter processing times. nih.govresearchgate.netbrieflands.com
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample matrix directly and efficiently. who.int The rapid, localized heating increases the internal pressure within the sample's cellular structure, causing it to rupture and release the target analytes into the solvent. mdpi.com Key parameters that must be optimized include microwave power, extraction time, temperature, and the choice of solvent. who.intnih.gov MAE significantly reduces extraction times, often from hours to minutes, and decreases solvent consumption compared to conventional methods like Soxhlet extraction. nih.gov
Supercritical Fluid Extraction (SFE): SFE is a green extraction technology that commonly uses carbon dioxide (CO₂) above its critical temperature and pressure. nih.govnih.gov In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate solid matrices effectively while having a solvating power similar to a liquid organic solvent. rsc.org For polar compounds like this compound, the polarity of supercritical CO₂ can be increased by adding a polar co-solvent, such as methanol or ethanol, to enhance extraction efficiency. bohrium.comrsc.org SFE is highly tunable, and the solvent (CO₂) is easily removed from the extract by simple depressurization, leaving a solvent-free product. rsc.org
| Technique | Key Parameters | Typical Values/Ranges for Phenolics | Advantages |
|---|---|---|---|
| UAE | Solvent, Time, Temperature, Frequency | Ethanol/Methanol; 15-30 min; 30-60°C; 20-40 kHz | Fast, efficient at low temperatures, reduced thermal degradation |
| MAE | Solvent, Time, Temperature, Power | Ethanol/Water (e.g., 46%); 10-30 min; 60-100°C; 400-800 W | Very fast, reduced solvent use, high efficiency |
| SFE | Fluid, Co-solvent, Pressure, Temperature | CO₂ with 5-20% Methanol/Ethanol; 150-400 bar; 40-80°C | Green solvent, tunable selectivity, solvent-free extract |
Chromatographic Separation Techniques
Following extraction and clean-up, chromatographic techniques are employed to separate this compound from any remaining matrix components before detection and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
Due to its polarity and the presence of hydroxyl groups, High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound. A reversed-phase (RP) method is typically the first choice.
Method development for dihydroxybenzoic acid derivatives generally involves optimizing the stationary phase, mobile phase composition, and detector settings. sielc.comhelixchrom.com
Stationary Phase: A C18 column is the most common choice, providing good retention for moderately polar compounds. For separating isomers or other closely related polar compounds, polar-embedded phases or specialized columns like those for hydrogen-bonding interactions can offer enhanced selectivity. nih.govsielc.com
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic or acetic acid to suppress ionization and improve peak shape) and an organic modifier like acetonitrile or methanol is typical. vu.edu.au The gradient program is optimized to achieve good resolution between the analyte and potential impurities within a reasonable analysis time.
Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, monitoring at a wavelength of maximum absorbance for the benzoate (B1203000) structure.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm |
Gas Chromatography (GC) Method Development, including Derivatization Strategies for Volatile Analytes
Direct analysis of this compound by Gas Chromatography (GC) is challenging. The two polar hydroxyl groups make the compound non-volatile and prone to strong interactions with the GC system, leading to poor peak shape and thermal degradation. mdpi.comresearchgate.net Therefore, a derivatization step is essential to make the analyte "GC-amenable". sigmaaldrich.comjfda-online.com
Derivatization Strategies: The primary goal of derivatization is to replace the active hydrogens on the hydroxyl groups with nonpolar, thermally stable groups. researchgate.net
Silylation: This is the most common approach for compounds with hydroxyl groups. phenomenex.com A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com This reaction increases volatility and thermal stability. phenomenex.comnih.gov A catalyst like trimethylchlorosilane (TMCS) is often added to enhance the reaction rate, especially for sterically hindered groups. sigmaaldrich.com
Alkylation/Acylation: These are alternative methods where an alkyl (e.g., methyl) or acyl group is added. gcms.cz However, silylation is often preferred for its ease and the stability of the resulting derivatives. colostate.edu
Once derivatized, the TMS-derivative of this compound can be readily analyzed on a standard nonpolar capillary column (e.g., DB-5ms) coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
| Reaction Type | Reagent | Typical Conditions | Comments |
|---|---|---|---|
| Silylation | BSTFA (+1% TMCS) | 70-90°C for 30-60 min | Most common and effective for -OH groups. sigmaaldrich.com Reagent is moisture-sensitive. gcms.cz |
| Silylation | MSTFA | 60-80°C for 30 min | Produces a more volatile byproduct than BSTFA. gcms.cz |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Room temp. to 60°C for 15-30 min | Forms stable derivatives; acidic byproducts must be removed. gcms.cz |
Hyphenated Analytical Techniques for Enhanced Resolution and Identification
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for unequivocal identification and sensitive quantification. nih.govchemijournal.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of the derivatized form of this compound. ajpaonline.com It provides two dimensions of identification: the retention time from the GC and the mass spectrum from the MS. The mass spectrum, which shows the molecular ion and characteristic fragmentation pattern of the derivatized analyte, serves as a chemical fingerprint, allowing for highly confident identification. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for this analyte as it eliminates the need for derivatization. chemijournal.com The HPLC system separates the compound in its native form, and the eluent is directed into a mass spectrometer. Electrospray ionization (ESI) is a common interface that gently ionizes the polar analyte, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, which is particularly useful for analysis in highly complex matrices. vu.edu.auunipi.it
| Feature | GC-MS | LC-MS / LC-MS/MS |
|---|---|---|
| Sample Derivatization | Required (e.g., silylation) | Not required |
| Analyte Form | Volatile, thermally stable derivative | Original polar, non-volatile compound |
| Separation Principle | Volatility and polarity of derivative | Polarity and hydrophobicity of native compound |
| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI), APCI |
| Key Advantage | Excellent chromatographic resolution, extensive spectral libraries for EI | Direct analysis of polar compounds, high sensitivity and selectivity (MS/MS) |
| Primary Application | Targeted analysis, metabolomics profiling of derivatized extracts | Trace quantification in complex matrices (e.g., biological fluids, water) vu.edu.auslideshare.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Method Optimization
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the selective and sensitive quantification of phenolic compounds. The optimization of an LC-MS/MS method for this compound would involve several key steps.
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) system would be the primary choice for separation. The selection of the stationary phase is critical; a C18 column is commonly used for non-polar to moderately polar compounds like benzoic acid derivatives. technologynetworks.com For enhanced separation of isomers or closely related compounds, a biphenyl (B1667301) stationary phase could also be employed. vu.edu.au
The mobile phase composition would be optimized to achieve good peak shape and resolution. A typical mobile phase for phenolic compounds consists of a gradient elution using an aqueous component, often with a small amount of acid like formic acid or acetic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile or methanol. vu.edu.auakjournals.com The gradient would be optimized to ensure adequate retention of the analyte while minimizing the run time.
Mass Spectrometry Detection: Electrospray ionization (ESI) is a common ionization technique for phenolic compounds, and it can be operated in either positive or negative ion mode. researchgate.net For dihydroxybenzoic acid derivatives, negative ion mode is often preferred due to the acidic nature of the phenolic hydroxyl groups, which are readily deprotonated.
In the MS/MS optimization phase, the parent ion (precursor ion) corresponding to the deprotonated molecule of this compound would be selected in the first quadrupole. This precursor ion would then be subjected to collision-induced dissociation (CID) to generate characteristic product ions. The collision energy would be optimized to maximize the signal of the most stable and abundant product ions. technologynetworks.com Multiple reaction monitoring (MRM) would be used for quantification, where specific precursor-to-product ion transitions are monitored for enhanced selectivity and sensitivity. technologynetworks.comvu.edu.au
A hypothetical optimization for this compound is presented in the table below, based on typical values for similar compounds.
| Parameter | Optimized Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation from potential interferences |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ |
| Product Ions (Q3) | Optimized transitions based on fragmentation pattern |
| Collision Energy | Optimized for each transition |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.
Derivatization: The hydroxyl groups of the analyte can be derivatized, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or through methylation. This process replaces the active hydrogens with less polar and more volatile groups, making the compound suitable for GC analysis.
GC Separation: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, would be suitable for separating the derivatized analyte. The oven temperature program would be optimized to ensure good separation from other components in the sample matrix and to provide sharp, symmetrical peaks.
MS Detection: Electron ionization (EI) is the most common ionization technique in GC-MS, which generates a reproducible fragmentation pattern that can be used for library matching and structural confirmation. The mass spectrum of the derivatized this compound would show a molecular ion peak and characteristic fragment ions. For quantification, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity by monitoring specific ions characteristic of the analyte.
A summary of a potential GC-MS method is provided below.
| Parameter | Optimized Condition |
| Derivatization | Silylation (e.g., with BSTFA) |
| GC System | |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Optimized temperature gradient (e.g., 100 °C hold for 1 min, then ramp) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
High-Resolution Mass Spectrometry for Targeted and Untargeted Chemical Profiling
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, provides highly accurate mass measurements, which is invaluable for both targeted and untargeted analysis.
Targeted Analysis: In targeted HRMS analysis, the high mass accuracy allows for the confident identification of this compound by comparing the measured accurate mass of the molecular ion with its calculated theoretical mass. This high degree of specificity reduces the likelihood of false positives.
Untargeted Profiling: For untargeted chemical profiling, HRMS can be used to screen for the presence of this compound and its potential metabolites or degradation products in complex samples without the need for reference standards for every compound. nih.gov The data-independent acquisition (DIA) techniques available on HRMS instruments allow for the collection of fragmentation data for all ions in a sample, enabling retrospective data analysis. nih.gov
Validation Parameters for Developed Analytical Methods (e.g., detection limits, quantification limits, linearity, stability)
Method validation is essential to ensure that the developed analytical method is suitable for its intended purpose. The validation would be performed according to international guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters for a quantitative method for this compound would include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a calibration curve and the correlation coefficient (r²).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (RSD).
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
The following table presents hypothetical validation parameters for an LC-MS/MS method for this compound, based on typical values for similar phenolic compounds. researchgate.net
| Validation Parameter | Acceptance Criteria/Typical Value |
| Linearity (r²) | ≥ 0.99 |
| Range | e.g., 1 - 1000 ng/mL |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (Recovery) | 85 - 115% |
| Stability | Analyte concentration within ±15% of initial concentration |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles
Future research should aim to streamline these syntheses by exploring greener alternatives. This includes the use of catalysts that can be easily recovered and reused, employing less hazardous reagents and solvents, and designing processes that minimize waste generation. The principles of green chemistry, such as atom economy and energy efficiency, will be paramount in developing these new synthetic routes. Investigating enzymatic or microbial transformations could also offer highly selective and environmentally benign pathways to Methyl 3-chloro-4,5-dihydroxybenzoate and its derivatives.
Advanced Computational Modeling for Predictive Research in Chemical Reactivity and Biological Interactions
Advanced computational modeling presents a powerful tool for accelerating research into the chemical reactivity and biological interactions of this compound. Quantum mechanics can provide a precise description of electron and orbital interactions, which is fundamental to understanding bond formation and breakage. nih.gov This allows for the accurate prediction of a molecule's stability and reactivity. nih.gov
By employing machine learning algorithms trained on data from quantum mechanics and cheminformatics, it is possible to build predictive models even without extensive experimental data. nih.gov These models can be applied to various aspects of drug design and discovery, such as predicting metabolic pathways and identifying potential covalent inhibitors. nih.gov For this compound, computational tools can be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities. researchgate.net This predictive capability is crucial for early-stage drug development, helping to reduce attrition rates in later phases. nih.gov Furthermore, computational studies can elucidate the compound's potential binding modes with biological targets, guiding the design of more potent and selective analogs.
Comprehensive Mechanistic Understanding of In Vitro Biological Activities
A thorough understanding of the mechanisms underlying the in vitro biological activities of this compound is essential for its potential therapeutic applications. While specific in vitro studies on this compound are not extensively documented in the provided search results, the general approach would involve a battery of assays to elucidate its mode of action.
Future research should focus on identifying the specific cellular pathways and molecular targets affected by the compound. This can be achieved through a combination of biochemical assays, cell-based functional screens, and target identification techniques. For example, if the compound exhibits anti-cancer properties, studies would aim to determine if it induces apoptosis, inhibits cell proliferation, or interferes with specific signaling pathways implicated in cancer progression. Understanding these mechanisms at a molecular level is critical for validating the compound's therapeutic potential and for the rational design of future derivatives with improved efficacy and selectivity.
Development of Enhanced Environmental Remediation and Monitoring Strategies
The presence of halogenated organic compounds in the environment is a significant concern, necessitating the development of effective remediation and monitoring strategies. Future research could explore the potential role of this compound in both contributing to and mitigating environmental contamination.
On one hand, it is crucial to develop sensitive and specific analytical methods for the detection and quantification of this compound in environmental matrices such as water and soil. This would involve techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). On the other hand, the chemical properties of this compound might be harnessed for environmental remediation. For instance, its ability to interact with other pollutants could be investigated for applications in water treatment or soil decontamination. Research into the biodegradation of this compound by microorganisms is also a critical area, as it would provide insights into its environmental fate and the potential for bioremediation strategies.
Integration of Multi-Omics Approaches for Deeper Mechanistic Insights
To gain a holistic understanding of the biological effects of this compound, the integration of multiple "omics" disciplines is indispensable. nih.govnih.gov This includes genomics, transcriptomics, proteomics, and metabolomics, which provide a comprehensive view of the molecular changes occurring within a biological system in response to the compound. nih.govnih.gov
By combining these datasets, researchers can identify key biological pathways and networks that are perturbed by this compound. nih.govresearchgate.net For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can then provide a snapshot of the metabolic changes that occur as a result of these upstream alterations. nih.gov This integrated multi-omics approach can lead to the discovery of novel biomarkers for the compound's activity and provide deeper mechanistic insights that are not achievable with a single omics approach alone. nih.govnih.gov Such comprehensive understanding is crucial for translating basic research findings into tangible clinical or environmental applications.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Methyl 3-chloro-4,5-dihydroxybenzoate, and how can purity be maximized?
- Methodological Answer : The synthesis often involves esterification or halogenation of precursor benzoic acid derivatives. For example, catalytic hydrogenation using Cu-Zn-Al catalysts (e.g., 350°C, 2 MPa H₂) can reduce intermediates like methyl 3,5-dihydroxybenzoate while preserving hydroxyl groups . Purity optimization requires careful control of reaction stoichiometry (e.g., molar ratios of reagents like DIPEA in triazine coupling reactions ) and purification via column chromatography or recrystallization. Monitoring by HPLC or TLC is critical to confirm purity.
Q. How can spectroscopic techniques (NMR, HRMS) be applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl/cl substituents (broad signals for -OH, absent in deuterated solvents). Compare with reference data for analogous compounds (e.g., δ 7.91 ppm for dichlorobenzoate derivatives ).
- HRMS : Use ESI-MS in negative ion mode to detect [M−H]⁻ peaks. For example, a molecular ion at m/z 246.9924 (C₈H₅ClO₄⁻) matches theoretical calculations .
- IR : Confirm functional groups (e.g., C=O stretch ~1680 cm⁻¹, O-H stretch ~3200 cm⁻¹) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation due to its phenolic hydroxyl groups. Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf life. Use antioxidants like BHT in solution phases .
Advanced Research Questions
Q. How do reaction mechanisms differ between catalytic hydrogenation and acid-catalyzed esterification for synthesizing derivatives of this compound?
- Methodological Answer :
- Catalytic Hydrogenation (e.g., Cu-Zn-Al): Proceeds via adsorption of H₂ on metal surfaces, followed by hydrogenolysis of C-O bonds in ester groups. The catalyst’s acidity and redox properties influence selectivity for hydroxyl preservation .
- Acid-Catalyzed Esterification : Requires protonation of the carbonyl oxygen, facilitating nucleophilic attack by alcohols. Side reactions (e.g., demethylation) can occur under strong acidic conditions (H₂SO₄, HCl), necessitating pH control .
- Data Table : Comparison of reaction outcomes:
| Method | Yield (%) | Selectivity for Hydroxyl Groups | Byproducts |
|---|---|---|---|
| Catalytic Hydrogenation | 85–90 | High | Minimal |
| Acid-Catalyzed | 70–75 | Moderate | Demethylated analogs |
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols:
- Use consistent solvent systems (e.g., DMSO ≤0.1% v/v to avoid cytotoxicity ).
- Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition + cellular viability).
- Cross-reference structural analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid ) to identify structure-activity relationships (SAR).
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for electrophilic substitution at the para position to hydroxyl groups, which is typically more reactive .
- Molecular Docking : Predict binding affinities for enzyme targets (e.g., PPO inhibitors in herbicide development ).
- QSPR Models : Corrate substituent effects (e.g., Hammett σ constants for Cl and -OCH₃) with reaction rates .
Data Contradiction Analysis
Q. Why do reported yields for triazine-coupled derivatives of this compound vary across studies?
- Methodological Answer : Differences in stepwise coupling conditions (e.g., temperature, stoichiometry) significantly impact yields. For example:
- Step 1 (Triazine Activation) : Higher temperatures (35°C vs. 25°C) improve chlorotriazine reactivity but risk decomposition .
- Step 3 (Amination) : Excess DIPEA (1.5 equiv. vs. 1.0 equiv.) enhances nucleophilic substitution but may lead to side reactions with residual chlorides .
- Key Reference Data :
| Study | Temperature (°C) | DIPEA (equiv.) | Yield (%) |
|---|---|---|---|
| 35 | 1.10 | 72 | |
| 35 | 1.50 | 85 |
Experimental Design Recommendations
Q. How to design a kinetic study for the hydrolysis of this compound under physiological conditions?
- Methodological Answer :
- Conditions : Simulate pH 7.4 (phosphate buffer), 37°C. Monitor hydrolysis via UV-Vis (λ = 270 nm for benzoate release) or LC-MS.
- Control Variables : Ionic strength, buffer composition (avoid nucleophilic buffers like Tris).
- Data Analysis : Fit to pseudo-first-order kinetics; calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
